molecular formula C12H9N3O5 B3832740 4-(2,4-dinitrophenoxy)aniline

4-(2,4-dinitrophenoxy)aniline

Cat. No.: B3832740
M. Wt: 275.22 g/mol
InChI Key: LFVYDUHHPGRLAT-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenoxy)aniline is a nitro-substituted aromatic amine characterized by a phenoxy group bearing two nitro substituents (at the 2- and 4-positions) attached to the para position of an aniline moiety. The presence of electron-withdrawing nitro groups enhances electrophilicity, making it reactive in further functionalization, though this may also increase toxicity risks .

Properties

IUPAC Name

4-(2,4-dinitrophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVYDUHHPGRLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dinitrophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenoxy)aniline undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like DMF are commonly used.

Major Products

    Reduction: The major product of the reduction of this compound is 4-(2,4-diaminophenoxy)aniline.

    Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

Scientific Research Applications

4-(2,4-Dinitrophenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,4-dinitrophenoxy)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the aniline group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2,4-dinitrophenoxy)aniline with structurally related compounds, focusing on substituent effects, synthesis, applications, and toxicity.

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound -NO₂ (2,4-phenoxy), -NH₂ (para) C₁₂H₉N₃O₅ Hypothesized reactivity in electrophilic substitution; potential antiproliferative applications (inferred from analogs).
N-(4-Methoxyphenyl)-2,4-dinitroaniline -NO₂ (2,4-phenyl), -OCH₃ (para) C₁₃H₁₁N₃O₅ 97% purity; used in agrochemical/pharmaceutical intermediates. Methoxy group enhances solubility.
4-(2,4-Dichlorophenoxy)aniline -Cl (2,4-phenoxy), -NH₂ (para) C₁₂H₉Cl₂NO Chlorine substituents increase lipophilicity; used in herbicide formulations.
4-(2-Fluorophenoxy)aniline -F (2-phenoxy), -NH₂ (para) C₁₂H₁₀FNO Fluorine improves metabolic stability; explored in medicinal chemistry.
4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)Aniline -OCH₃ (4-phenyl, 4'-phenyl), -NO₂ (4''-phenyl) C₂₀H₁₈N₂O₄ High molecular weight (350.37 g/mol); redox-active for optoelectronic materials.
7-O-Chrysin-2,4-dinitrobenzene -NO₂ (2,4-phenyl), flavonoid core C₂₁H₁₃N₃O₇ Novel antiproliferative agent; mass spec (m/z 372.1433) confirms synthesis.

Structural and Functional Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (-NO₂) in this compound and its analogs (e.g., ) increase electrophilicity, facilitating reactions like nucleophilic aromatic substitution. Methoxy (-OCH₃, ) and fluorine (-F, ) substituents modulate electronic effects, enhancing solubility and stability. Chlorine (-Cl, ) introduces steric bulk and lipophilicity, favoring soil persistence in agrochemicals.
  • Synthetic Pathways :

    • Analogs are synthesized via condensation (e.g., 4-methoxybenzaldehyde + 4-fluoroaniline in anhydrous dichloromethane ) or stepwise nitro-group introduction .
  • Biological and Industrial Applications :

    • Antiproliferative activity is observed in nitroaromatic compounds (e.g., 7-O-Chrysin-2,4-dinitrobenzene ).
    • Methoxy and nitro derivatives (e.g., ) serve as intermediates in dyes, pharmaceuticals, and optoelectronics.
  • Toxicity and Safety: Nitroaromatic compounds often exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure ).

Key Research Findings

Anticancer Potential: Nitro-substituted analogs demonstrate antiproliferative effects via mitochondrial activity modulation or DNA intercalation .

Agrochemical Utility : Chlorinated derivatives (e.g., ) show herbicidal activity due to soil mobility and persistence.

Material Science : Triphenylamine derivatives (e.g., ) are leveraged in OLEDs and conductive polymers due to their electron-transport properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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